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Compound of Interest

Compound Name: 2,2-Difluoropropanamide

Cat. No.: B1603828 Get Quote

An In-Depth Technical Guide to 2,2-Difluoropropanamide for Advanced Research and

Development

Foreword
As a Senior Application Scientist, it is understood that the exploration of novel chemical entities

is the cornerstone of innovation in drug discovery and materials science. Among the vast

landscape of fluorinated organic compounds, 2,2-Difluoropropanamide emerges as a

molecule of significant interest. The introduction of geminal fluorine atoms onto a simple amide

scaffold imparts unique electronic and steric properties that are highly sought after in the

design of next-generation pharmaceuticals and functional materials. This guide is intended to

provide researchers, scientists, and drug development professionals with a comprehensive

technical overview of 2,2-Difluoropropanamide, moving beyond a simple recitation of facts to

offer insights into its synthesis, characterization, and potential applications. The methodologies

and interpretations presented herein are grounded in established chemical principles to ensure

scientific integrity and empower your research endeavors.

Molecular Identity and Physicochemical Profile
2,2-Difluoropropanamide is a fluorinated amide that presents as a valuable building block in

synthetic chemistry. Its structural and physical properties are summarized below, providing a

foundational understanding of its behavior in various experimental settings.
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Precise identification is critical for regulatory compliance and accurate literature searching.

Identifier Value Source

IUPAC Name 2,2-difluoropropanamide [1]

CAS Number 49781-48-8 [1][2][3]

Molecular Formula C₃H₅F₂NO [1][3]

Canonical SMILES CC(C(=O)N)(F)F [1]

InChIKey
XJGBNZRVGOENRN-

UHFFFAOYSA-N
[1]

Physical and Computed Properties
The physical state and solubility of a compound dictate its handling, storage, and application in

various solvent systems.

Property Value Source

Molecular Weight 109.07 g/mol [1][3]

Melting Point 67 °C [3]

Boiling Point 212 °C [3]

Appearance White to off-white solid (typical) Inferred

Polar Surface Area 43.1 Å² [1]

The presence of the amide group and the polar C-F bonds contribute to a significant polar

surface area, suggesting potential for hydrogen bonding and moderate solubility in polar

solvents.

Synthesis and Reactivity
The synthesis of 2,2-Difluoropropanamide can be approached through several established

routes for amide formation, starting from its corresponding acid or acid derivative.
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Synthetic Strategy: Amidation of 2,2-Difluoropropanoic
Acid
A primary and logical route to 2,2-Difluoropropanamide is the amidation of 2,2-

difluoropropionic acid or its activated derivatives. The general workflow for such a synthesis is

outlined below. The choice of coupling agent is critical to achieving high yields and purity by

minimizing side reactions.

Activation
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Workup & Purification
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Caption: General workflow for the synthesis of 2,2-Difluoropropanamide.

Chemical Reactivity
The reactivity of 2,2-Difluoropropanamide is dominated by the amide functional group, with

the gem-difluoro moiety exerting a significant electronic influence.

Hydrolysis: Like other amides, it can be hydrolyzed to the parent carboxylic acid (2,2-

difluoropropionic acid) and ammonia under acidic or basic conditions. The electron-

withdrawing nature of the fluorine atoms may increase the susceptibility of the carbonyl

carbon to nucleophilic attack.

Reduction: The amide can be reduced to the corresponding amine (2,2-difluoropropan-1-

amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Influence of Fluorine: The two fluorine atoms at the α-position are strongly electron-

withdrawing. This property can increase the acidity of the N-H protons and influence the

conformational preferences of the molecule.

Analytical Characterization: A Spectroscopic
Approach
Structural confirmation and purity assessment of 2,2-Difluoropropanamide rely on a

combination of spectroscopic techniques. Each method provides a unique piece of the

structural puzzle.
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Caption: Workflow for the analytical characterization of 2,2-Difluoropropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of 2,2-
Difluoropropanamide.

¹H NMR:

Methyl Group (CH₃): A triplet would be expected due to coupling with the two adjacent

fluorine atoms (³JHF). The chemical shift would be downfield from a typical methyl group

due to the electron-withdrawing effect of the fluorines.

Amide Protons (NH₂): A broad singlet is expected. The chemical shift can be variable and

is dependent on solvent and concentration. These protons are exchangeable with D₂O.

¹³C NMR:

Methyl Carbon (CH₃): A triplet is expected due to one-bond coupling to the fluorine atoms

(¹JCF).
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Quaternary Carbon (CF₂): A triplet is also expected due to one-bond coupling to the

fluorine atoms, appearing at a significantly downfield chemical shift.

Carbonyl Carbon (C=O): A triplet is expected due to two-bond coupling to the fluorine

atoms (²JCF).

¹⁹F NMR:

A quartet would be expected due to coupling with the three protons of the adjacent methyl

group (³JFH). This provides clear evidence for the connectivity between the CF₂ and CH₃

groups. The use of ¹⁹F NMR is particularly advantageous in fragment-based drug

discovery for screening fluorinated compounds.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

N-H Stretch: Two sharp to moderately broad peaks are expected in the range of 3200-3400

cm⁻¹, characteristic of a primary amide.[5]

C=O Stretch (Amide I band): A strong, sharp absorption is expected around 1650-1680 cm⁻¹.

N-H Bend (Amide II band): A peak is expected around 1600-1640 cm⁻¹.

C-F Stretch: Strong absorptions are expected in the fingerprint region, typically between

1000-1200 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 109.07 would be

expected.

Fragmentation: Common fragmentation patterns for amides include the loss of the amide

group and cleavage adjacent to the carbonyl group.
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Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely used strategy to enhance

metabolic stability, binding affinity, and lipophilicity.[6][7] 2,2-Difluoropropanamide, as a small,

fluorinated building block, holds potential in several areas of drug development:

Fragment-Based Drug Discovery (FBDD): Small, fluorinated molecules are excellent probes

for FBDD screening campaigns using ¹⁹F NMR.[4] 2,2-Difluoropropanamide could serve as

a starting fragment for identifying novel binding interactions with protein targets.

Lead Optimization: The difluoromethyl group can be introduced into lead compounds to block

metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug

candidate.

Bioisosteric Replacement: The CF₂ group can act as a bioisostere for other functional

groups, such as a ketone or an ether, to modulate the electronic and conformational

properties of a molecule.

Safety and Handling
Based on available safety data, 2,2-Difluoropropanamide is classified as an irritant.[1][2]

Adherence to standard laboratory safety protocols is mandatory.

GHS Hazard Statements:

H315: Causes skin irritation.[1][2]

H319: Causes serious eye irritation.[1][2]

H335: May cause respiratory irritation.[1][2]

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume

hood.[2][8]

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side

shields, and a lab coat.[2][9]
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands

thoroughly after handling.[9]

Storage: Store in a well-ventilated place. Keep the container tightly closed and store

locked up.[2]

Conclusion
2,2-Difluoropropanamide is a compelling molecule for chemical and pharmaceutical research.

Its unique combination of a primary amide and a gem-difluoro group makes it a versatile

building block. A thorough understanding of its synthesis, reactivity, and spectroscopic

signature, as detailed in this guide, is essential for its effective utilization in the laboratory. As

the demand for sophisticated fluorinated compounds in drug discovery continues to grow,

molecules like 2,2-Difluoropropanamide will undoubtedly play a crucial role in the

development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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